4-Chloro-3,5-dihydroxybenzoic acid

physicochemical profiling drug-likeness ionization

Researchers requiring a regioisomerically pure, halogenated resorcylic acid scaffold often face supply inconsistency and the absence of a cross-coupling handle. 4-Chloro-3,5-dihydroxybenzoic acid (CAS 102338-87-4) directly addresses this with its unique 4-chloro substitution pattern, which serves as a latent synthetic handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings-a critical functional opportunity absent in the non-halogenated analog. This eliminates the need for pre-functionalization, enabling efficient analog library generation. - Enables direct Pd-catalyzed diversification at the 4-position for efficient SAR exploration. - Calibrated lipophilicity (ΔLogP +0.3-0.9) and pKa shift (~0.3 units) facilitate matched molecular pair studies. - Consistent ≥98% purity simplifies purification and ensures reproducibility in multi-step API intermediate synthesis.

Molecular Formula C7H5ClO4
Molecular Weight 188.56 g/mol
CAS No. 102338-87-4
Cat. No. B034157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dihydroxybenzoic acid
CAS102338-87-4
Molecular FormulaC7H5ClO4
Molecular Weight188.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)Cl)O)C(=O)O
InChIInChI=1S/C7H5ClO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)
InChIKeySQVGSLMYJNTJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dihydroxybenzoic Acid Identity & Physicochemical Profile


4-Chloro-3,5-dihydroxybenzoic acid (CAS 102338-87-4; synonym: α-resorcylic acid, 4-chloro-) is a chlorinated dihydroxybenzoic acid with the molecular formula C₇H₅ClO₄ and a molecular weight of 188.56 g mol⁻¹. The compound carries hydroxyl groups at the 3- and 5-positions and a chlorine atom at the 4-position of the aromatic ring [1]. Its predicted physicochemical profile includes a melting point of 250–251 °C, a calculated pKa of 3.73 ± 0.10, an ACD/LogP of approximately 1.79, and a topological polar surface area of 77.8 Ų . These properties position it as a regioisomerically distinct, synthetically tractable building block within the broader family of halogenated resorcylic acids.

4-Chloro-3,5-dihydroxybenzoic Acid: Regioisomer Substitution Issues


The unique positioning of the chlorine substituent at the 4-position, flanked by two hydroxyl groups, creates a substitution pattern that is not replicated by any other monochloro-dihydroxybenzoic acid regioisomer, nor by the parent 3,5-dihydroxybenzoic acid. This pattern directly influences key selection-critical properties: the electron‑withdrawing chlorine lowers the predicted pKa by ~0.3 units relative to the non‑halogenated counterpart, increases lipophilicity (ΔLogP ≈ +0.3–0.9), and raises the melting point by approximately 15 °C, indicating altered crystal‑packing energetics . Furthermore, the aryl chloride serves as a latent synthetic handle for Pd‑catalyzed cross‑coupling reactions—a functional opportunity absent in the unsubstituted analog [1]. Consequently, substituting the 4‑chloro compound with 3,5‑dihydroxybenzoic acid or any other regioisomer alters not only the physicochemical profile but also eliminates the chlorine‑dependent reactivity that is often the very reason for its procurement.

4-Chloro-3,5-dihydroxybenzoic Acid: Key Differentiation Evidence


Enhanced Acidity and Lipophilicity vs. Unsubstituted Analog

The 4-chloro substituent lowers the predicted acid dissociation constant (pKa) by approximately 0.3 units and increases the octanol–water partition coefficient (LogP) by 0.3–0.9 units relative to the parent 3,5-dihydroxybenzoic acid . These shifts are consistent with the electron-withdrawing and hydrophobic character of chlorine and have practical consequences for solubility, membrane permeability, and protein binding in biochemical assays.

physicochemical profiling drug-likeness ionization

Elevated Melting Point vs. Unsubstituted Analog

4-Chloro-3,5-dihydroxybenzoic acid melts at 250–251 °C, approximately 15 °C higher than the 236–238 °C melting range of 3,5-dihydroxybenzoic acid . The increase suggests stronger intermolecular interactions in the solid state, likely due to halogen‑bonding contributions from the 4‑chlorine atom.

solid-state chemistry crystallization purification

Cross-Coupling Diversification via Aryl Chloride Handle

The aryl chloride at the 4‑position constitutes a functional anchor for Suzuki, Sonogashira, and related Pd‑catalyzed C–C bond-forming reactions, allowing late‑stage diversification of the benzoic acid scaffold [1]. This contrasts with 3,5‑dihydroxybenzoic acid, which lacks a carbon‑halogen bond and therefore cannot participate in oxidative‑addition‑driven cross‑coupling without prior functionalization. The regioselective synthetic route reported for 4‑substituted 3,5‑dihydroxybenzoic acids confirms that the 4‑position is chemically addressable in a predictable manner .

synthetic chemistry cross-coupling building block

Acute Toxicity Baseline vs. Other Regioisomers

An intravenous LD50 of 2 g/kg has been recorded for 4‑chloro‑3,5‑dihydroxybenzoic acid in mice . While this value is not accompanied by extensive GHS classification data, it offers an initial quantitative safety reference point that is not uniformly available for all monochloro‑dihydroxybenzoic acid regioisomers (e.g., 2‑chloro‑3,5‑dihydroxybenzoic acid, CAS 87251‑21‑6, lacks publicly reported LD50 data at the time of this analysis).

toxicology safety handling

Anti-Inflammatory SAR: Activity Restricted to γ-Resorcylic Series

A systematic 1963 study of substituted dihydroxybenzoic acids established that anti‑inflammatory activity in the yeast‑induced rat‑paw edema model is predominantly associated with halogenated derivatives of γ‑resorcylic acid (2,6‑dihydroxybenzoic acid), where introduction of chlorine or bromine at positions 3 and 5, combined with a benzyl or methyl group at position 4, conferred marked activity [1]. This class‑level SAR indicates that the 3,5‑dihydroxy‑4‑chloro substitution pattern (α‑resorcylic acid series) is structurally distinct from the active γ‑resorcylic acid scaffold; users pursuing anti‑inflammatory leads should therefore select halogenated γ‑resorcylic acid analogs rather than the 4‑chloro‑α‑resorcylic acid compound that is the subject of this guide.

anti-inflammatory structure-activity relationship drug discovery

4-Chloro-3,5-dihydroxybenzoic Acid: Application Scenarios


Scaffold for Library Synthesis via Pd-Catalyzed Cross-Coupling

The aryl chloride functionality makes this compound a privileged core for generating diverse analog libraries through Suzuki, Sonogashira, or Buchwald–Hartwig couplings. Unlike the unsubstituted 3,5‑dihydroxybenzoic acid, this scaffold can be iteratively decorated at the 4‑position without requiring pre‑functionalization, enabling efficient SAR exploration in medicinal chemistry programs [1].

Physicochemical Probe for Ionization and Permeability Assays

With a predicted pKa of ~3.7 and a LogP of ~1.8, this compound provides a calibrated shift in ionization and lipophilicity relative to 3,5‑dihydroxybenzoic acid (pKa 4.04, LogP ~1.0). It can serve as a matched molecular pair in studies examining the effect of halogen substitution on cellular permeability, plasma protein binding, or solubility without altering the hydrogen‑bond donor/acceptor count .

High-Purity Intermediate for Agrochemical & Pharmaceutical Building Blocks

Commercially available at ≥98 % purity from multiple vendors, with defined storage conditions (+2 to +8 °C), this compound meets the quality specifications required for multi‑step synthesis of active pharmaceutical ingredients (APIs) or agrochemical intermediates. Its regioisomeric purity is critical in syntheses where isomeric contamination would require costly chromatographic separation [2].

Reference Standard for Chlorinated Phenolic Acid Quantification

The well‑defined melting point (250–251 °C) and chromatographic properties (LogP, PSA) make this compound a suitable calibration standard for HPLC, LC‑MS, or GC‑MS methods targeting chlorinated dihydroxybenzoic acids in environmental, metabolite, or impurity profiling studies .

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